Cas no 2680884-84-6 (2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid)

2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid is a specialized benzoic acid derivative featuring bromo, hydroxy, and trifluoroacetamido functional groups. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for selective modifications at distinct reactive sites. The bromo substituent enables cross-coupling reactions, while the hydroxy and trifluoroacetamido groups offer additional sites for derivatization or coordination. Its trifluoroacetamido moiety enhances electrophilicity, making it useful in peptide coupling or as a building block for pharmaceuticals and agrochemicals. The compound’s well-defined reactivity profile supports its application in the synthesis of complex molecules, particularly in medicinal chemistry and material science research.
2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid structure
2680884-84-6 structure
Product name:2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
CAS No:2680884-84-6
MF:C9H5BrF3NO4
Molecular Weight:328.039512395859
CID:5626479
PubChem ID:165924295

2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
    • EN300-28295114
    • 2680884-84-6
    • 2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
    • インチ: 1S/C9H5BrF3NO4/c10-6-4(7(16)17)1-3(2-5(6)15)14-8(18)9(11,12)13/h1-2,15H,(H,14,18)(H,16,17)
    • InChIKey: LKYVWTKCIASLFY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=CC=1C(=O)O)NC(C(F)(F)F)=O)O

計算された属性

  • 精确分子量: 326.93540g/mol
  • 同位素质量: 326.93540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 349
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 86.6Ų

2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28295114-0.25g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-28295114-1.0g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-28295114-10g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6
10g
$6144.0 2023-09-07
Enamine
EN300-28295114-0.5g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-28295114-5.0g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-28295114-0.05g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-28295114-10.0g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-28295114-2.5g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-28295114-0.1g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-28295114-5g
2-bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid
2680884-84-6
5g
$4143.0 2023-09-07

2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acidに関する追加情報

Comprehensive Overview of 2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680884-84-6)

2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680884-84-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogenated benzoic acid derivative features a unique combination of functional groups, including a bromo substituent, a hydroxy group, and a trifluoroacetamido moiety, which contribute to its distinct chemical properties and potential applications. Researchers are particularly interested in its role as an intermediate in the synthesis of bioactive molecules, given its ability to participate in various coupling reactions and serve as a building block for more complex structures.

The compound's CAS number 2680884-84-6 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking and documentation in scientific literature. Its structural complexity, characterized by the presence of both electron-withdrawing (trifluoroacetamido) and electron-donating (hydroxy) groups, makes it a valuable candidate for studying structure-activity relationships (SAR) in drug discovery. Recent trends in AI-driven molecular design have further highlighted the importance of such compounds, as they can be used to train machine learning models for predicting novel drug candidates with enhanced efficacy and reduced side effects.

One of the most frequently searched questions related to this compound is: "What are the synthetic applications of 2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid?" The answer lies in its versatility as a precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis. Additionally, its trifluoroacetamido group can undergo selective transformations, enabling the introduction of diverse pharmacophores in medicinal chemistry projects. This aligns with the growing demand for green chemistry and sustainable synthetic methodologies, as researchers seek to minimize waste and improve atom economy.

Another hot topic in the scientific community is the exploration of fluorinated compounds due to their enhanced metabolic stability and bioavailability. The trifluoroacetamido group in 2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid exemplifies this trend, as fluorine incorporation often improves a molecule's pharmacokinetic profile. This has led to increased interest in the compound's potential role in developing next-generation therapeutics, particularly for targets where traditional scaffolds have shown limitations.

From an analytical perspective, the compound's UV-Vis and NMR spectra are frequently discussed in online forums and research databases. Scientists often search for "characterization data for CAS 2680884-84-6" to validate their synthetic products or compare experimental results. The presence of both bromo and hydroxy groups also makes it a suitable candidate for chelation studies, particularly in materials science applications where metal-organic frameworks (MOFs) are designed for catalysis or sensing purposes.

In summary, 2-Bromo-3-hydroxy-5-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680884-84-6) represents a multifaceted tool for researchers across disciplines. Its relevance in drug discovery, agrochemical development, and materials science underscores the importance of understanding its properties and applications. As the scientific community continues to embrace computational chemistry and high-throughput screening, compounds like this will remain at the forefront of innovation, bridging the gap between theoretical design and practical synthesis.

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